![molecular formula C19H18N4O3 B2490275 propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 848279-15-2](/img/structure/B2490275.png)
propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives are of interest in organic chemistry due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives often involves the construction of the quinoxaline core followed by functionalization. For example, one approach to related structures involves the furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines followed by cyclization to form pyrrolo[1,2-a]quinoxalines (Zelina et al., 2020). This method highlights the versatility in synthesizing complex quinoxaline derivatives.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Development of Synthetic Methodologies : Research has shown that pyrrolo[1,2-a]quinoxalines, which share structural similarities with the queried compound, are of significant interest due to their diverse applications in pharmaceutical research and organic synthesis. For instance, methodologies for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines have been developed, showcasing the compound's role in the diversification of pharmaceutical compounds (Le et al., 2021). Additionally, a novel synthesis route involving a furan ring opening-pyrrole ring closure sequence has been explored, highlighting innovative approaches to accessing complex quinoxaline structures (Zelina et al., 2020).
Electrophilic Substitution Reactions : Electrophilic substitution reactions of related compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have been studied, indicating the potential for further functionalization of similar quinoxaline derivatives (Aleksandrov et al., 2019). These studies offer insights into the chemical reactivity and possible modifications of the quinoxaline core, which can be applied to the development of new compounds for various applications.
Biological Applications
Antimicrobial Activities : Quinoline-based compounds, including those with furanones and nitrogen analogues, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of quinoline derivatives in developing new antimicrobial agents (Khokra et al., 2015). The research on quinoxaline derivatives, therefore, contributes to the broader field of antimicrobial drug discovery, suggesting that modifications to the quinoxaline structure could yield compounds with significant biological activities.
Synthesis of Pyrrolo[2,3-b]quinolines : Studies on the synthesis of pyrrolo[2,3-b]quinolines through palladium-catalyzed heteroannulation indicate the importance of these compounds in creating biologically active molecules. The structural similarity to the queried compound suggests its potential utility in the design and synthesis of new therapeutic agents (Gee et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
propyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-9-26-19(24)15-16-18(22-14-8-4-3-7-13(14)21-16)23(17(15)20)11-12-6-5-10-25-12/h3-8,10H,2,9,11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMZMIIMZAFYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

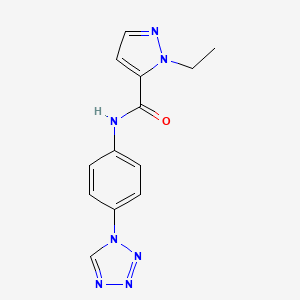
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)
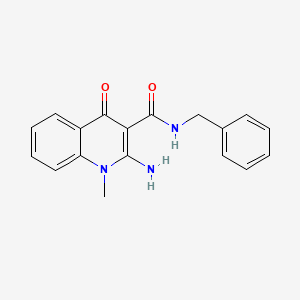
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
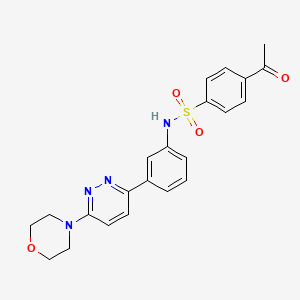

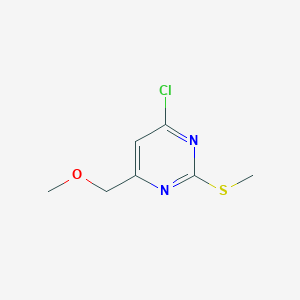

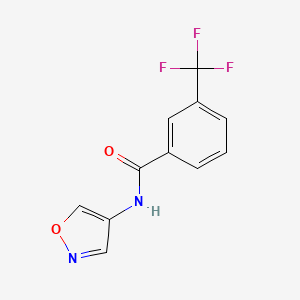

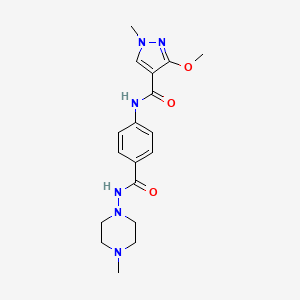
![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)